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Compound of Interest

Compound Name: 4-Hydroxycarbazeran-d4
Cat. No.: B1157280
Get Quote
\ J

Executive Summary

4-Hydroxycarbazeran-d4 is the stable isotope-labeled analogue of 4-hydroxycarbazeran, the
primary oxidative metabolite of the cardiotonic agent Carbazeran. It serves as a critical Internal
Standard (IS) in quantitative LC-MS/MS bioanalysis, particularly for establishing metabolic
phenotypic assays involving Aldehyde Oxidase (AOX1).

Unlike cytochrome P450 (CYP) metabolites, the formation of 4-hydroxycarbazeran is
exclusively mediated by cytosolic AOX1, making this compound a "gold standard” probe for
assessing non-CYP clearance pathways in early drug discovery.

Physicochemical Identity & Specifications

The following data consolidates the chemical identity of the labeled standard and its unlabeled
parent metabolite.
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Property Unlabeled Metabolite Deuterated Standard (IS)

Compound Name 4-Hydroxycarbazeran 4-Hydroxycarbazeran-d4

Not Officially Assigned (Ref:

CAS Number 96724-43-5

TRC-H884127)
Molecular Formula C18H24N40s C18H20D4aN4Os
Molecular Weight 376.41 g/mol 380.43 g/mol

[1-(6,7-dimethoxy-4-0x0-3H-
Chemical Name phthalazin-1-yl)piperidin-4-yl] d4-labeled analogue of the left

N-ethylcarbamate

Solubility DMSO (>10 mg/mL), Methanol = DMSO, Methanol

-20°C (Protect from

Storage -20°C (Hygroscopic) ] )
light/moisture)

Technical Note on CAS: While the unlabeled metabolite (CAS 96724-43-5) is registered, the d4-
labeled variant is a specialized research reagent and typically lacks a unique CAS. It is

identified by supplier catalog codes (e.g., Toronto Research Chemicals TRC-H884127).

Metabolic Context: The AOX1 Pathway

Understanding the formation of 4-hydroxycarbazeran is essential for designing the bioanalytical
assay. Carbazeran undergoes rapid 4-hydroxylation on the phthalazine ring. This reaction is
unique because it is catalyzed by Aldehyde Oxidase (AOX1), a cytosolic molybdo-flavoenzyme,
rather than microsomal CYPs.

Mechanism of Action

The reaction involves a nucleophilic attack by the molybdenum cofactor oxygen on the
electron-deficient carbon at position 4 of the phthalazine ring, followed by hydride transfer.
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Figure 1:Metabolic pathway of Carbazeran mediated by Aldehyde Oxidase (AOX1), highlighting
the relationship between the analyte and the d4-labeled internal standard.

Bioanalytical Application: LC-MS/MS Protocol

The primary utility of 4-Hydroxycarbazeran-d4 is to correct for matrix effects, extraction
efficiency, and ionization variability during the quantification of 4-Hydroxycarbazeran in
biological matrices (plasma, cytosol, hepatocytes).

Experimental Design Strategy

o Mass Shift (+4 Da): The d4 label provides sufficient mass separation to avoid "cross-talk
from the M+0 isotope of the analyte, while maintaining near-identical chromatographic
retention.

» Label Position: Typically located on the piperidine ring or the ethyl side chain to ensure
metabolic stability. The label must not be on the phthalazine ring where oxidation occurs.

Sample Preparation Protocol (Protein Precipitation)

This protocol is optimized for human liver cytosol (HLC) or plasma samples.
e Stock Preparation:
o Dissolve 4-Hydroxycarbazeran-d4 in DMSO to 1 mg/mL (Stock A).
o Dilute Stock A in 50:50 Methanol:Water to working concentration (e.g., 100 ng/mL).

o Extraction:
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[e]

Aliquot 50 pL of biological sample (plasma/cytosol incubation).

o

content precipitates proteins.

o

Vortex vigorously for 30 seconds.

[¢]

Centrifuge at 4,000 x g for 10 minutes at 4°C.

Reconstitution:

o Transfer 100 L of supernatant to a clean plate.

Add 200 pL of Internal Standard Solution (in cold Acetonitrile). Note: The high organic

o Dilute with 100 pL of Water (Milli-Q) to match initial mobile phase conditions.

LC-MS/MS Conditions

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 um).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 3 minutes.

lonization: ESI Positive Mode.

MRM Transitions (Recommended):

Precursor lon Product lon Cone Voltage
Compound
(m/z) (m/z) (V)
4-
Hydroxycarbaz 377.2 [M+H]* 206.1 30
eran

Collision
Energy (eV)

25

| 4-Hydroxycarbazeran-d4 | 381.2 [M+H]* | 210.1| 30| 25|
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Note: Product ions correspond to the fragmentation of the phthalazine core. Researchers must
tune their specific instrument (Triple Quadrupole) for optimal sensitivity.
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Figure 2:Standardized bioanalytical workflow for the quantification of 4-Hydroxycarbazeran
using the d4-labeled internal standard.
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Scientific Integrity & Validation

To ensure Trustworthiness in your data, the following validation criteria must be met when using

this standard:

Isotopic Purity Check: Inject a neat solution of 4-Hydroxycarbazeran-d4. Ensure the signal
at the unlabeled mass channel (m/z 377.2) is <0.5% of the labeled response. This prevents
the IS from contributing to the analyte signal.

Cross-Signal Interference: Inject a high concentration of the unlabeled analyte (Upper Limit
of Quantification). Ensure it does not contribute to the IS channel (m/z 381.2).

Retention Time Matching: The d4-labeled standard should elute at the same retention time
(or slightly earlier due to the deuterium isotope effect) as the analyte, ensuring they
experience the same matrix suppression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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